(s)-2-Amino-3-benzyloxy-1-propanol
Overview
Description
This would typically include the compound’s molecular formula, molar mass, and structural formula. It may also include details about the compound’s appearance or state under standard conditions (solid, liquid, gas, color, etc.).
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity with other substances.Scientific Research Applications
Synthesis of Novel Compounds : Research has shown the use of (S)-2-Amino-3-benzyloxy-1-propanol in the synthesis of new chemical compounds. For instance, it has been used in the synthesis of 1-Phenyl-1-amino-2, 3-propanediol and its derivatives, which have potential applications in various chemical reactions (Suami et al., 1956).
Cardioselective Beta-Blockers : This compound has been involved in the creation of cardioselective beta-adrenergic blocking agents, which are significant in treating cardiovascular diseases (Hoefle et al., 1975).
Antimicrobial Activities : The synthesis of new compounds from (S)-2-Amino-3-benzyloxy-1-propanol and their evaluation for antimicrobial activities illustrates its potential in developing new antibacterial and antifungal agents (Pund et al., 2020).
Catalysis and Ligand Design : It has been used in the design of amino alcohol ligands for catalysis, demonstrating its role in enhancing chemical reactions, such as the enantioselective addition of diethylzinc to aldehydes (Jimeno et al., 2003).
Protection Strategies in Organic Synthesis : The compound has been used in developing new protecting strategies for hydroxyl and amino functionalities in synthetic chemistry, highlighting its role in complex organic syntheses (Ramesh et al., 2005).
Pharmaceutical Chemistry and Drug Development : Its role in synthesizing potential antidepressant agents and other pharmacologically active compounds indicates its importance in drug discovery and development (Clark et al., 1979).
Materials Science : (S)-2-Amino-3-benzyloxy-1-propanol has been used in the functional modification of hydrogels, demonstrating its application in materials science and potential use in medical devices or drug delivery systems (Aly et al., 2015).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It also includes appropriate safety precautions and procedures for handling spills or exposure.
Future Directions
This could involve potential applications or uses for the compound, areas for further research, or ways to improve the synthesis or handling of the compound.
For a specific compound like “(s)-2-Amino-3-benzyloxy-1-propanol”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. If you have access to a university or institutional library, they may be able to help you access the necessary resources. Alternatively, databases like PubMed for biological compounds, or the American Chemical Society publications for chemical compounds, may be useful. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
(2S)-2-amino-3-phenylmethoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUOMDNENVWMPL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270357 | |
Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-Amino-3-benzyloxy-1-propanol | |
CAS RN |
58577-88-1 | |
Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58577-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.